3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
Description
This compound features a 3,5-dimethyl-1,2-oxazole moiety linked via a propan-1-one bridge to a 4-(pyridin-2-yl)piperazine group. The oxazole ring contributes to metabolic stability and lipophilicity, while the pyridinylpiperazine moiety is a common pharmacophore in receptor-targeting agents, particularly in central nervous system (CNS) and oncology therapeutics .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-15(14(2)23-19-13)6-7-17(22)21-11-9-20(10-12-21)16-5-3-4-8-18-16/h3-5,8H,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHBXHNWWPKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, including antimicrobial and enzyme inhibition activities.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step process typically starting from readily available precursors. The oxazole ring is formed through cyclization reactions, while the piperazine moiety is introduced via nucleophilic substitution. Characterization techniques such as NMR and mass spectrometry confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For instance, derivatives of pyridylpiperazine have shown significant inhibitory effects against various bacterial strains. The biological evaluation often includes determining Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Standard (Ciprofloxacin) | 0.5 | High |
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against urease, an enzyme critical for the survival of Helicobacter pylori. Urease inhibitors are essential in treating infections caused by this bacterium.
In vitro assays reveal that the compound demonstrates competitive inhibition with an IC50 value comparable to known inhibitors like thiourea.
| Compound | IC50 (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | TBD | TBD |
| Thiourea | 23.2 ± 11.0 | -2.8 |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridylpiperazine derivatives demonstrated that compounds with structural similarities to This compound exhibited potent antimicrobial activity. The study utilized both qualitative and quantitative methods to assess the efficacy against standard microbial strains.
Case Study 2: Urease Inhibition
Another research focused on the urease inhibitory potential of various derivatives showed that compounds structurally related to this oxazole-piperazine hybrid exhibited promising results in inhibiting urease activity. Molecular docking studies indicated favorable interactions with the active site of urease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with four analogs, highlighting structural variations, molecular properties, and pharmacological activities:
*Estimated based on structural analysis (exact data unavailable).
Key Findings:
5-HT1A Receptor Affinity: Compound 7e (benzothiophene analog) exhibits potent 5-HT1A binding (Ki = 2.30 µM), suggesting the target compound’s pyridinylpiperazine-propanone scaffold is critical for serotonin receptor interaction .
Smoothened Antagonism: The Smo antagonist shares a propanone-piperazine core but incorporates a methylsulfonyl group and chloropyridine substituent, highlighting the scaffold’s versatility in oncology applications .
Structural Modifications :
- G402-0865 and CAS 1797596-78-1 demonstrate that sulfonyl, methoxy, or piperidine-oxy substitutions can fine-tune solubility and target selectivity .
Discussion
The target compound’s 3,5-dimethyloxazole and pyridinylpiperazine groups position it as a hybrid of 5-HT1A modulators (e.g., 7e ) and Smo antagonists. Its smaller molecular weight (~299 g/mol) compared to Smo antagonist (436.96 g/mol) may enhance blood-brain barrier permeability, a critical factor for CNS targets . However, the absence of sulfonyl or halogen substituents (as in G402-0865 and Smo antagonist ) could limit its affinity for hydrophobic binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
